rac-[(2R,5R)-5-methyl-1,4-dioxan-2-yl]methanesulfonyl chloride
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Overview
Description
rac-[(2R,5R)-5-methyl-1,4-dioxan-2-yl]methanesulfonyl chloride is a chemical compound with the molecular formula C7H13ClO4S. It is a racemic mixture, meaning it contains equal amounts of two enantiomers, which are mirror images of each other. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-[(2R,5R)-5-methyl-1,4-dioxan-2-yl]methanesulfonyl chloride typically involves the reaction of 5-methyl-1,4-dioxane-2-methanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and reduce the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
rac-[(2R,5R)-5-methyl-1,4-dioxan-2-yl]methanesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the methanesulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: While less common, the compound can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Solvents: Reactions are typically carried out in polar aprotic solvents such as dichloromethane or acetonitrile.
Catalysts: Bases like triethylamine or pyridine are often used to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the nucleophile used. For example, reaction with an amine would yield a sulfonamide, while reaction with an alcohol would produce a sulfonate ester.
Scientific Research Applications
rac-[(2R,5R)-5-methyl-1,4-dioxan-2-yl]methanesulfonyl chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonate esters and sulfonamides.
Biology: The compound can be used to modify biomolecules, aiding in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-[(2R,5R)-5-methyl-1,4-dioxan-2-yl]methanesulfonyl chloride involves the formation of a sulfonate ester or sulfonamide through nucleophilic substitution. The methanesulfonyl chloride group is highly reactive, making it an effective electrophile. The reaction proceeds through the formation of a tetrahedral intermediate, which then collapses to release the leaving group and form the final product.
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl chloride: A simpler compound with similar reactivity but lacking the dioxane ring.
Tosyl chloride: Another sulfonyl chloride with a toluene ring, commonly used in organic synthesis.
Trifluoromethanesulfonyl chloride: A more reactive sulfonyl chloride due to the presence of electron-withdrawing trifluoromethyl groups.
Uniqueness
rac-[(2R,5R)-5-methyl-1,4-dioxan-2-yl]methanesulfonyl chloride is unique due to the presence of the dioxane ring, which can impart different steric and electronic properties compared to other sulfonyl chlorides. This can influence its reactivity and the types of products formed in chemical reactions.
Properties
CAS No. |
2613299-28-6 |
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Molecular Formula |
C6H11ClO4S |
Molecular Weight |
214.7 |
Purity |
95 |
Origin of Product |
United States |
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